molecular formula C10H11Cl3N2O B2582977 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride CAS No. 66233-86-1

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride

Cat. No.: B2582977
CAS No.: 66233-86-1
M. Wt: 281.56
InChI Key: RPQRZEDKTZLEEN-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an aminomethyl group and a chlorine atom attached to the quinoline ring, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

Scientific Research Applications

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form complexes with metal ions is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar properties but lacking the aminomethyl and chlorine groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its ability to form stable complexes with metal ions, while the chlorine atom increases its reactivity in substitution reactions. These features make it a valuable compound for various research and industrial applications .

Biological Activity

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride (referred to as AMCQ) is a quinoline derivative notable for its potential biological activities, particularly in pharmacology. This compound features an aminomethyl group and a chlorine atom, which contribute to its unique properties and interactions with biological targets. This article reviews the biological activity of AMCQ, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMCQ has the molecular formula C₉H₈ClN₂O·2HCl. The presence of the amino group allows for various chemical modifications, enhancing its utility in medicinal chemistry.

Property Value
Molecular FormulaC₉H₈ClN₂O·2HCl
Molecular Weight225.08 g/mol
SolubilitySoluble in water
AppearanceWhite to off-white powder

Biological Activities

AMCQ exhibits a range of biological activities that have been explored in various studies:

  • Antimicrobial Activity : AMCQ has shown promising results against several pathogens. In vitro studies indicate that it possesses antibacterial properties comparable to standard antibiotics, making it a candidate for treating infections caused by resistant strains.
  • Antiviral Activity : Research indicates that derivatives of quinoline structures, similar to AMCQ, have exhibited antiviral effects against viruses such as H5N1 and other influenza strains. These studies suggest that modifications to the quinoline core can enhance antiviral potency while minimizing cytotoxicity .
  • Anticancer Potential : Some studies have investigated the cytotoxic effects of AMCQ on various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and modulation of specific signaling pathways .
  • Mechanism of Action : Although specific mechanisms for AMCQ are not fully elucidated, related compounds have been shown to interact with enzymes and receptors, leading to altered metabolic pathways and cellular responses . For example, quinoline derivatives often inhibit metalloproteinases, which are crucial for tumor metastasis.

Case Studies and Research Findings

Several studies have documented the biological activities of AMCQ and related compounds:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of AMCQ against Staphylococcus aureus and Klebsiella pneumoniae, reporting inhibition zones comparable to established antibiotics . The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
  • Antiviral Screening : In a screening for antiviral agents, derivatives similar to AMCQ demonstrated significant inhibition of viral replication in vitro. The study highlighted that increasing lipophilicity in these compounds correlates with enhanced antiviral activity .
  • Cytotoxicity Assessment : A cytotoxicity assay performed on HeLa cells indicated that AMCQ exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

AMCQ shares structural similarities with several other quinoline derivatives. The following table summarizes some key comparisons:

Compound Name Structural Features Biological Activity
5-Amino-7-chloroquinolin-8-olLacks aminomethyl groupAntimicrobial properties
5-Chloro-8-hydroxyquinolineSimilar core structureKnown chelator
7-(Aminomethyl)-5-bromoquinolin-8-olBromine instead of chlorineExhibits different biological activities
7-(Hydroxymethyl)-5-chloroquinolin-8-olHydroxymethyl groupPotentially less reactive

Properties

IUPAC Name

7-(aminomethyl)-5-chloroquinolin-8-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.2ClH/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9;;/h1-4,14H,5,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQRZEDKTZLEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66233-86-1
Record name 7-(aminomethyl)-5-chloroquinolin-8-ol dihydrochloride
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